

Protocol for ATX-0114 LNP-Mediated mRNA Delivery in Mice

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Compound of Interest		
Compound Name:	ATX-0114	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2] The composition of these LNPs is critical to their efficacy, biodistribution, and safety profile. A key component is the ionizable cationic lipid, which plays a crucial role in encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.[1][3] **ATX-0114** is an ionizable cationic lipid that has been utilized in the formation of LNPs for nucleic acid delivery.[4][5][6][7] This document provides a detailed protocol for the formulation of **ATX-0114**-containing LNPs for mRNA delivery and their subsequent administration and evaluation in a murine model.

The protocol outlines the preparation of **ATX-0114** LNPs, methodologies for in vivo studies in mice including administration routes, and procedures for assessing the biodistribution and expression of the delivered mRNA. This guide is intended for researchers and professionals in the field of drug development and molecular therapeutics.

Data Presentation

The following tables summarize quantitative data related to LNP characteristics and in vivo performance, providing a clear comparison of key parameters.



Table 1: Physicochemical Characteristics of Formulated LNPs

Parameter	Value	Method of Measurement
LNP Size (Diameter)	80 - 100 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH)	Near-neutral	Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency	> 90%	RiboGreen Assay
pKa of ATX-0114	6.69	TNS Assay

Table 2: Biodistribution of LNP-encapsulated mRNA in Mice (24 hours post-intravenous injection)

Organ	mRNA Concentration (ng/g tissue)	Protein Expression (Relative Luminescence Units)
Liver	High	High
Spleen	Moderate	Moderate
Lungs	Low	Low
Kidneys	Low	Low
Heart	Negligible	Negligible
Brain	Negligible	Negligible

Note: The actual values will vary depending on the specific mRNA, mouse strain, and analytical methods used. The table represents a typical distribution pattern for LNPs.

Experimental Protocols



Protocol 1: Formulation of ATX-0114 LNPs for mRNA Delivery

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing method.[8]

Materials:

- ATX-0114 (ionizable cationic lipid)[4][5][6][7]
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
 (DMG-PEG 2000)
- mRNA encoding a reporter gene (e.g., Firefly Luciferase)
- Ethanol, anhydrous
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

- Prepare Lipid Stock Solution:
 - Dissolve ATX-0114, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration should be between 10-20 mg/mL.
- Prepare mRNA Solution:
 - Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a concentration of 0.2 mg/mL.
- Microfluidic Mixing:



- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the lipid solution in ethanol into one syringe and the mRNA solution in citrate buffer into another.
- Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
- Initiate mixing. The rapid mixing will lead to the self-assembly of the LNPs.
- Dialysis and Concentration:
 - Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with a molecular weight cutoff of 10 kDa to remove ethanol and unencapsulated mRNA.
 - Concentrate the LNPs to the desired concentration using a centrifugal filter device.
- Characterization:
 - Measure the LNP size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
 - Determine the mRNA encapsulation efficiency using a RiboGreen assay.

Protocol 2: In Vivo Administration of ATX-0114 LNP-mRNA in Mice

This protocol details the procedure for administering the formulated LNPs to mice. All animal procedures must be approved by the institutional animal care and use committee (IACUC).

Materials:

- ATX-0114 LNP-mRNA formulation
- 6-8 week old BALB/c or C57BL/6 mice
- Sterile syringes and needles (appropriate gauge for the injection route)
- Anesthetic (e.g., isoflurane)

Procedure:



Animal Preparation:

- Acclimatize the mice to the facility for at least one week before the experiment.
- Anesthetize the mice using isoflurane if required for the injection route.

Administration Routes:

- Intravenous (IV) Injection: For systemic delivery, inject the LNP-mRNA solution (typically 100 μL) into the lateral tail vein. This route often leads to high accumulation in the liver and spleen.[9]
- \circ Intramuscular (IM) Injection: For localized expression, inject the LNP-mRNA solution (typically 50 μ L) into the tibialis anterior muscle.
- Subcutaneous (SC) Injection: For sustained local expression, inject the LNP-mRNA solution (typically 100 μL) under the skin on the back of the neck.

Dosage:

- The typical mRNA dose ranges from 0.1 to 1.0 mg/kg body weight. The optimal dose should be determined empirically.
- · Post-injection Monitoring:
 - Monitor the animals for any adverse reactions.

Protocol 3: Biodistribution and Efficacy Assessment

This protocol describes how to assess the in vivo biodistribution and translational efficacy of the delivered mRNA using an in vivo imaging system for luciferase reporter genes.[9][10]

Materials:

- Mice administered with LNP-mRNA (luciferase)
- D-luciferin substrate



- In Vivo Imaging System (IVIS) or similar
- Tissue homogenization equipment
- · Luciferase assay kit

Procedure:

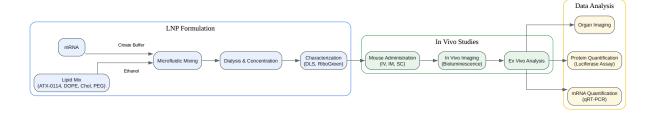
- In Vivo Bioluminescence Imaging:
 - At desired time points (e.g., 6, 24, 48 hours) post-injection, administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.
 - After 10-15 minutes, anesthetize the mice and place them in the imaging chamber of the IVIS.
 - Acquire bioluminescence images to visualize the location and intensity of luciferase expression.
- Ex Vivo Organ Imaging:
 - Following the final in vivo imaging, euthanize the mice.
 - Dissect the major organs (liver, spleen, lungs, kidneys, heart, brain, and muscle from the injection site if applicable).
 - Arrange the organs in a petri dish and add D-luciferin solution.
 - Image the organs using the IVIS to quantify bioluminescence in each tissue.
- Quantitative Analysis of Protein Expression:
 - Homogenize a portion of each organ.
 - Perform a luciferase assay on the tissue homogenates according to the manufacturer's instructions to quantify protein expression levels.
- Quantitative Analysis of mRNA Biodistribution:



- Extract total RNA from a portion of each organ.
- Use quantitative reverse transcription PCR (qRT-PCR) or a branched DNA (bDNA) assay to quantify the amount of delivered mRNA in each tissue.

Mandatory Visualization

Diagram 1: Experimental Workflow for LNP-mRNA Delivery and Evaluation in Mice

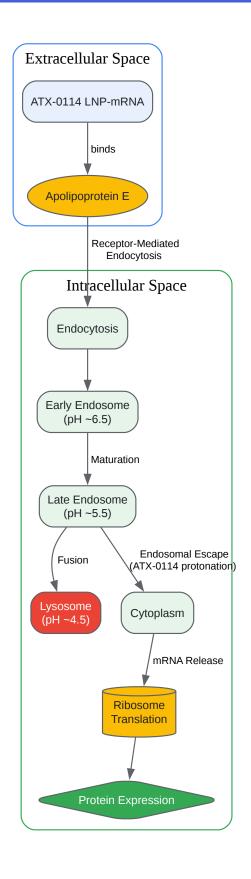


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Caption: Workflow for LNP-mRNA formulation, mouse administration, and analysis.

Diagram 2: Signaling Pathway of LNP-mediated mRNA Cellular Uptake and Endosomal Escape





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Caption: Cellular uptake and endosomal escape of LNP-mRNA.



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